![molecular formula C21H19N3O6S B2508985 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040636-38-1](/img/structure/B2508985.png)
methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C21H19N3O6S and its molecular weight is 441.46. The purity is usually 95%.
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Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a pyrazolo[3,4-b]pyridine core with multiple functional groups, including:
- Furan rings : Contributing to its reactivity and potential interactions with biological targets.
- Tetrahydrothiophene moiety : Enhancing its chemical properties.
The molecular formula is C22H19N3O5S with a molecular weight of approximately 437.47 g/mol .
Biological Activity
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
1. Anticancer Properties
Preliminary studies suggest that derivatives of pyrazolo[3,4-b]pyridine structures exhibit anticancer activity by inhibiting specific signaling pathways involved in tumor growth. The incorporation of furan and tetrahydrothiophene groups may enhance this activity through improved binding affinity to target proteins.
2. Enzyme Inhibition
This compound has shown potential in modulating enzyme activities. Interaction studies indicate that it could inhibit key enzymes involved in metabolic pathways, which might be beneficial in treating metabolic disorders .
3. Neuroprotective Effects
Some studies have highlighted the neuroprotective effects of related compounds, suggesting that this compound may also contribute positively to neuronal health by reducing oxidative stress and inflammation .
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : The unique structural features allow for strong interactions with biological macromolecules such as proteins and nucleic acids.
- Signal Transduction Modulation : It may interfere with various signaling pathways critical for cell proliferation and survival .
Comparative Analysis with Similar Compounds
To provide context on the biological activity of this compound, a comparison with structurally related compounds is presented in the table below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-(Thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Contains a thiophene ring | Anticancer activity |
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Similar pyrazole structure | GIRK channel activator |
5-Methyl-2-furanylamine derivatives | Furan-based structures | Various biological activities |
This comparative analysis underscores the unique combination of functional groups in this compound that may enhance its selectivity and efficacy against specific biological targets .
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological potential of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant cytotoxic effects on various cancer cell lines. The study concluded that the structural modifications introduced by furan and tetrahydrothiophene moieties enhanced the anticancer properties compared to simpler analogs .
Case Study 2: Enzyme Interaction
Research involving enzyme assays indicated that this compound effectively inhibited certain kinases involved in cancer progression. This inhibition suggests a potential therapeutic application in targeted cancer therapies .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various pathogens, including bacteria and fungi. For instance, derivatives of similar structures have demonstrated good antimicrobial activity against yeast-like fungi such as Candida species .
- Anticancer Potential : Studies on pyrazole derivatives indicate their potential as anticancer agents. Compounds with similar structural features have been evaluated for their efficacy against different cancer cell lines, showing significant cytotoxic effects .
- Anti-inflammatory Effects : The unique combination of functional groups in this compound may contribute to its anti-inflammatory properties. Research on related pyrazole compounds suggests that they can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Evaluation : A study published in the International Journal of Pharmaceutical Sciences and Research evaluated various derivatives for antimicrobial activity. The findings revealed that compounds incorporating furan and pyrazole exhibited superior activity against specific fungal strains compared to traditional antibiotics .
- Cancer Cell Line Studies : Research involving HeLa and MCF-7 cancer cell lines demonstrated that derivatives of this compound could induce apoptosis and inhibit proliferation effectively, suggesting a potential role in cancer therapy .
- Inflammatory Response Modulation : A recent investigation into the anti-inflammatory properties indicated that these compounds could significantly reduce cytokine levels in vitro, supporting their use in treating chronic inflammatory conditions .
Properties
IUPAC Name |
methyl 1-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-12-5-6-16(30-12)15-10-14(21(25)28-2)18-19(17-4-3-8-29-17)23-24(20(18)22-15)13-7-9-31(26,27)11-13/h3-6,8,10,13H,7,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZAVPJCAOIGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C(=C2)C(=O)OC)C(=NN3C4CCS(=O)(=O)C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.